molecular formula C13H16N2O6S B1328647 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid CAS No. 942474-70-6

1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid

Cat. No.: B1328647
CAS No.: 942474-70-6
M. Wt: 328.34 g/mol
InChI Key: JBCMVXATWYBDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C13H16N2O6S and its molecular weight is 328.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Polymorph Risk Assessment

  • The crystal structures of two analogues of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid were determined, focusing on their potential as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1). Different crystal packings were observed, indicating polymorph risk assessment importance (Mambourg et al., 2021).

Anticancer Potential

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, synthesized from a compound related to this compound, showed promising anticancer properties. Their evaluation suggests strong anticancer agents relative to doxorubicin (Rehman et al., 2018).

Enzyme Inhibition and Molecular Docking Studies

  • Synthesized 1,3,4-oxadiazole bearing compounds, related to this compound, were screened against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies. These studies revealed key amino acid residues involved in binding and stabilization in the enzyme's active site (Khalid et al., 2016).

Spectroscopic Analysis and Structural Characterization

  • Spectroscopic studies on complexes involving piperidine-4-carboxylic acid (a related compound) provided insights into hydrogen-bonded-ion-pair formation and vibrational spectra interpretation. These studies aid in understanding molecular interactions and structural characteristics (Anioła et al., 2016).

Synthesis and Biological Evaluation of Derivatives

  • A series of derivatives, starting from ethyl piperidine-4-carboxylate, were synthesized and characterized. These compounds were evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities, highlighting their potential in medicinal chemistry (Khalid et al., 2014).

Exploration of Antioxidant and Anticholinesterase Activities

  • Sulfonyl hydrazones containing piperidine derivatives were synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. The study highlights the importance of the sulfonyl hydrazone scaffold and piperidine rings in medicinal chemistry (Karaman et al., 2016).

Future Directions

Piperidine derivatives, such as “1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

1-(4-methylsulfonyl-2-nitrophenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6S/c1-22(20,21)10-2-3-11(12(8-10)15(18)19)14-6-4-9(5-7-14)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCMVXATWYBDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301172396
Record name 1-[4-(Methylsulfonyl)-2-nitrophenyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301172396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-70-6
Record name 1-[4-(Methylsulfonyl)-2-nitrophenyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942474-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Methylsulfonyl)-2-nitrophenyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301172396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.